

Standard Operating Procedure for Mtb-IN-7 Testing

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Compound of Interest

Compound Name: *Mtb-IN-7*
Cat. No.: *B15616687*

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Abstract

This document provides a comprehensive set of protocols for the preclinical evaluation of **Mtb-IN-7**, a novel inhibitor of Mycobacterium tuberculosis (Mtb). While **Mtb-IN-7** is a designated compound for this protocol, the methodologies are based on the characterization of a closely related analogue, Mtb-IN-8, a potent 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compound.[1] These application notes are intended for researchers, scientists, and drug development professionals engaged in anti-tuberculosis research. The protocols herein detail the determination of in vitro efficacy against Mtb, assessment of cytotoxicity in mammalian cell lines, and evaluation of cardiac safety.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of new therapeutic agents.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for novel drugs with new mechanisms of action. This document outlines the standard operating procedures for the initial in vitro characterization of **Mtb-IN-7**, a potential anti-TB

candidate. The described assays are fundamental for establishing the compound's activity spectrum and safety profile.

Data Presentation

Table 1: In Vitro Activity and Safety Profile of **Mtb-IN-7** Analogue (Mtb-IN-8)

Compound	Mtb H37Rv MIC ($\mu\text{g/mL}$)	MDR-Mtb MIC ($\mu\text{g/mL}$)	Vero Cell Cytotoxicity CC ₅₀ (μM)	hERG Inhibition IC ₅₀ (μM)	Oral Bioavailability (F%)
Mtb-IN-8 (R-isomer 5jb)	0.03	0.06 - 0.125	> 50	> 30	63.8%
Mtb-IN-8 (S-isomer)	> 64	> 64	> 50	> 30	-
Isoniazid	0.05	> 16	> 100	> 100	~81%
Rifampicin	0.1	0.1	> 50	> 50	~90-100%

Data presented is based on the reported values for the analogue compound Mtb-IN-8 (R-isomer 5jb).[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol describes the method to determine the minimum inhibitory concentration (MIC) of **Mtb-IN-7** against Mycobacterium tuberculosis H37Rv and other strains. The assay relies on the reduction of the Alamar Blue (resazurin) dye by metabolically active cells, resulting in a color change from blue to pink.[2][3]

Materials:

- **Mtb-IN-7**, stock solution in DMSO

- Mycobacterium tuberculosis H37Rv (or other strains)
- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
- Sterile 96-well microplates
- Alamar Blue reagent
- 10% Tween 80 solution
- Positive control drug (e.g., Isoniazid, Rifampicin)
- DMSO (vehicle control)

Procedure:

- Prepare a suspension of Mtb H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Further dilute this suspension 1:20 in broth to obtain the final inoculum.
- Add 100 μ L of sterile 7H9 broth to all wells of a 96-well plate.
- Add 2 μ L of the **Mtb-IN-7** stock solution (e.g., at 100x the highest desired final concentration) to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 100 μ L to the subsequent wells.
- Add 100 μ L of the prepared Mtb inoculum to each well, bringing the final volume to 200 μ L. Include wells with Mtb and DMSO only (no drug control) and wells with medium only (sterility control).
- Seal the plates with paraffin film and incubate at 37°C for 5-7 days.
- After incubation, add 25 μ L of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a no-drug control well. Incubate for an additional 24 hours.
- If the control well turns from blue to pink, add the Alamar Blue mixture to all wells. If it remains blue, re-incubate the plate and check daily.

- Once the color change has occurred in the control, record the results. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
[3]

Protocol 2: Cytotoxicity Assay in Vero Cells

This protocol is for assessing the cytotoxicity of **Mtb-IN-7** against a mammalian cell line (e.g., Vero, African green monkey kidney cells) using the MTT assay, which measures mitochondrial metabolic activity.[4][5]

Materials:

- **Mtb-IN-7**, stock solution in DMSO
- Vero cells (or other suitable mammalian cell line)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Sterile 96-well flat-bottomed plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
- Positive control (e.g., Doxorubicin)

Procedure:

- Seed Vero cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
- Prepare serial dilutions of **Mtb-IN-7** in culture medium.
- Remove the old medium from the cells and add 100 μ L of the medium containing the various concentrations of **Mtb-IN-7**. Include vehicle control (DMSO) wells and no-cell control (blank) wells.

- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
- Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC₅₀).

Protocol 3: hERG Potassium Channel Inhibition Assay

This protocol outlines a method to assess the potential of **Mtb-IN-7** to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.^{[6][7]} The assay is typically performed using automated patch-clamp systems.^{[6][8]}

Materials:

- **Mtb-IN-7**, stock solution in DMSO
- HEK293 cells stably expressing the hERG channel
- Extracellular and intracellular buffer solutions specific for patch-clamp electrophysiology
- Automated patch-clamp system (e.g., QPatch)
- Positive control (e.g., E-4031, a known hERG inhibitor)

Procedure:

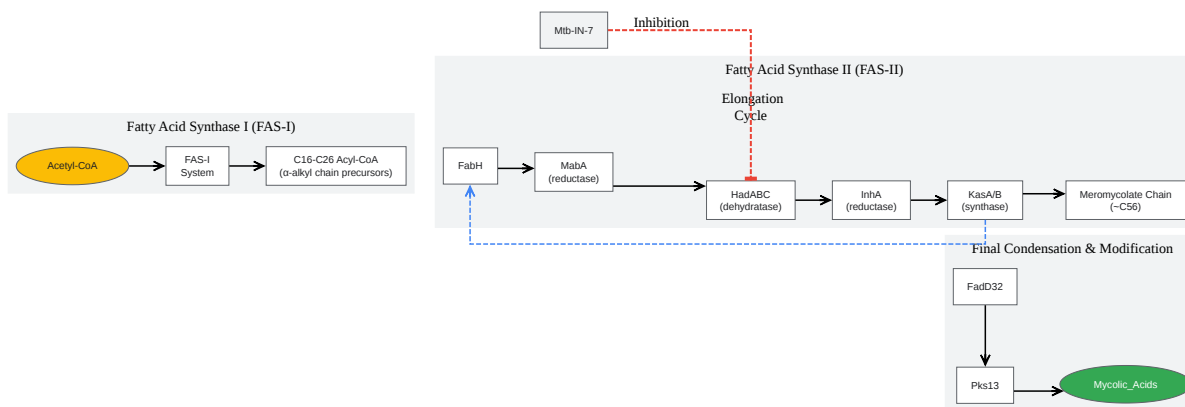
- Culture and prepare the hERG-expressing HEK293 cells according to the automated patch-clamp system's specifications.
- Prime the system with the appropriate intracellular and extracellular solutions.
- Load the cell suspension and the test compounds (**Mtb-IN-7** at various concentrations, vehicle control, and positive control) onto the system's plate.

- Initiate the automated whole-cell patch-clamp protocol. The system will establish a giga-seal, achieve whole-cell configuration, and apply a specific voltage protocol to elicit hERG currents.
- Record baseline hERG currents in the presence of the vehicle (DMSO).
- Apply the different concentrations of **Mtb-IN-7** sequentially and record the corresponding hERG currents.
- Apply the positive control to confirm assay sensitivity.
- Analyze the recorded current data to determine the percentage of hERG channel inhibition at each concentration of **Mtb-IN-7**.
- Calculate the half-maximal inhibitory concentration (IC_{50}) value by fitting the concentration-response data to a suitable equation.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the mycolic acid biosynthesis pathway in *Mycobacterium tuberculosis*, a critical process for the integrity of the mycobacterial cell wall and a common target for anti-tubercular drugs.^{[9][10][11]} Inhibition of this pathway leads to bacterial cell death.

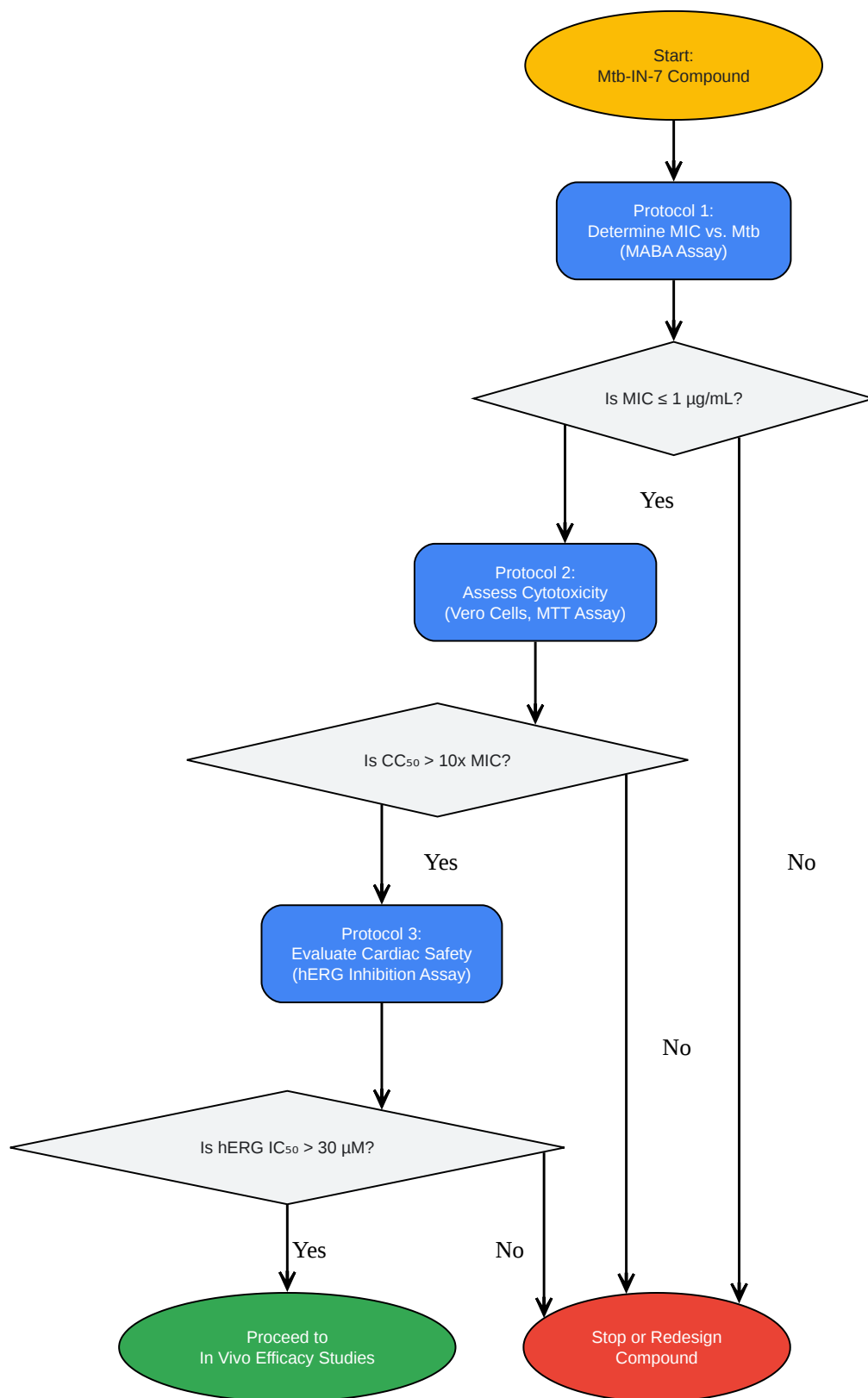


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Caption: Hypothesized inhibition of the Mtb mycolic acid biosynthesis pathway by **Mtb-IN-7**.

Experimental Workflow Diagram

The following workflow illustrates the sequential process for the in vitro evaluation of the **Mtb-IN-7** compound.



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Caption: Decision workflow for the preclinical in vitro testing of **Mtb-IN-7**.

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